molecular formula C18H16N2 B8194801 4,6-Bis(3-methylphenyl)pyrimidine

4,6-Bis(3-methylphenyl)pyrimidine

Cat. No. B8194801
M. Wt: 260.3 g/mol
InChI Key: OLRRCIIFWMXNHM-UHFFFAOYSA-N
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Patent
US09184398B2

Procedure details

First, into a recovery flask equipped with a reflux pipe were put 4.99 g of 4,6-dichloropyrimidine, 9.23 g of 3-methylphenylboronic acid, 7.18 g of sodium carbonate, 0.29 g of bis(triphenylphosphine)palladium(II)dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 20 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was heated by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. Here, into the flask were further put 2.31 g of 3-methylphenylboronic acid, 1.82 g of sodium carbonate, 0.070 g of Pd(PPh3)2Cl2, 5 mL of water, and 5 mL of acetonitrile, and the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. After that, water was added to this solution and an organic layer was extracted with dichloromethane. The obtained organic layer was washed with saturated aqueous solution of sodium hydrogen carbonate, water, and saturated saline, and was dried with magnesium sulfate. The solution after drying was filtered. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane and ethyl acetate as a developing solvent in a ratio of 20:1, so that a pyrimidine derivative H5mdppm, which was the objective substance, was obtained (pale yellow powder, yield of 15%). Note that the irradiation with microwaves was performed using a microwave synthesis system (Discover, manufactured by CEM Corporation). A synthesis scheme (n−1) of Step 1 is shown below.
Quantity
4.99 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
9.23 g
Type
reactant
Reaction Step Five
Quantity
7.18 g
Type
reactant
Reaction Step Six
Quantity
2.31 g
Type
reactant
Reaction Step Seven
Quantity
1.82 g
Type
reactant
Reaction Step Eight
Name
bis(triphenylphosphine)palladium(II)dichloride
Quantity
0.29 g
Type
catalyst
Reaction Step Nine
Quantity
0.07 g
Type
catalyst
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
5 mL
Type
solvent
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.O.C(#N)C>[CH3:9][C:10]1[CH:11]=[C:12]([C:2]2[CH:7]=[C:6]([C:14]3[CH:13]=[CH:12][CH:11]=[C:10]([CH3:9])[CH:15]=3)[N:5]=[CH:4][N:3]=2)[CH:13]=[CH:14][CH:15]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
9.23 g
Type
reactant
Smiles
CC=1C=C(C=CC1)B(O)O
Step Six
Name
Quantity
7.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Seven
Name
Quantity
2.31 g
Type
reactant
Smiles
CC=1C=C(C=CC1)B(O)O
Step Eight
Name
Quantity
1.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Nine
Name
bis(triphenylphosphine)palladium(II)dichloride
Quantity
0.29 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Ten
Name
Quantity
0.07 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Twelve
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First, into a recovery flask equipped with a reflux pipe
TEMPERATURE
Type
TEMPERATURE
Details
This reaction container was heated by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes
Duration
60 min
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted with dichloromethane
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated aqueous solution of sodium hydrogen carbonate, water, and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solution after drying
FILTRATION
Type
FILTRATION
Details
was filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent of this solution was distilled off
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
was obtained (pale yellow powder, yield of 15%)
CUSTOM
Type
CUSTOM
Details
Note that the irradiation with microwaves
CUSTOM
Type
CUSTOM
Details
a microwave synthesis system (Discover, manufactured by CEM Corporation)
CUSTOM
Type
CUSTOM
Details
A synthesis scheme (n−1) of Step 1

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1)C1=NC=NC(=C1)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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